Antitumor Potency of the Pyrrolo[1,2-a]azepine Scaffold vs Doxorubicin in HepG2 Hepatocellular Carcinoma Cells
Pyrrolo[1,2-a]azepine derivatives synthesized from scaffolds related to 5-oxohexahydro-1H-pyrrolo[1,2-a]azepine-9a(5H)-carboxylic acid have demonstrated antitumor activity superior to doxorubicin against HepG2 liver cancer cells. In a sulforhodamine-B (SRB) assay, Compound 3 and Compound 6 of the pyrrolo[1,2-a]azepine series exhibited IC50 values of 4 nM and 1.6 nM, respectively, while doxorubicin showed an IC50 of 10.8 nM under the same conditions [1]. Compound 6 was 6.75-fold more potent than doxorubicin. This evidence, while derived from downstream derivatives rather than the parent carboxylic acid itself, establishes the intrinsic pharmacophoric potential of the pyrrolo[1,2-a]azepine core to which the target compound belongs.
| Evidence Dimension | Antiproliferative activity (IC50) |
|---|---|
| Target Compound Data | Compound 3 IC50 = 4 nM; Compound 6 IC50 = 1.6 nM (pyrrolo[1,2-a]azepine derivatives) |
| Comparator Or Baseline | Doxorubicin IC50 = 10.8 nM |
| Quantified Difference | Compound 6 is 6.75-fold more potent than doxorubicin (10.8 / 1.6 = 6.75); Compound 3 is 2.7-fold more potent |
| Conditions | Sulforhodamine-B (SRB) assay, HepG2 human hepatocellular carcinoma cell line |
Why This Matters
The nanomolar potency of pyrrolo[1,2-a]azepine derivatives against HepG2 cells validates this scaffold as a privileged starting point for anticancer drug discovery, supporting procurement of the 9a-carboxylic acid building block for medicinal chemistry optimization.
- [1] Belal A. Design, synthesis and anticancer activity evaluation of some novel pyrrolo[1,2-a]azepine derivatives. Arch Pharm (Weinheim). 2014 Jul;347(7):515-22. doi: 10.1002/ardp.201400004. PMID: 24729464. View Source
